Product packaging for 4-Chloro-2-hydroxybenzoyl chloride(Cat. No.:CAS No. 82944-13-6)

4-Chloro-2-hydroxybenzoyl chloride

Cat. No.: B1355045
CAS No.: 82944-13-6
M. Wt: 191.01 g/mol
InChI Key: CCBOXJLPEZRSSA-UHFFFAOYSA-N
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Description

Contextualization within the Class of Acyl Chlorides

Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chloride (-Cl) atom. organic-chemistry.orglibretexts.org Their general formula is R-COCl, where R represents an alkyl or aryl group. wikipedia.org The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and, consequently, extremely reactive towards nucleophiles. organicchemistrytutor.com This high reactivity makes acyl chlorides one of the most reactive derivatives of carboxylic acids. pearson.com

Their primary role in organic synthesis is to serve as acylating agents, enabling the introduction of the acyl group (R-CO-) into other molecules. wikipedia.org This is typically achieved through nucleophilic acyl substitution, where the chloride ion acts as an excellent leaving group. organicchemistrytutor.com Common reactions include the formation of esters with alcohols, amides with amines, and anhydrides with carboxylates. organicchemistrytutor.comlibretexts.org

The naming convention for acyl chlorides is based on the corresponding carboxylic acid, with the "-oic acid" suffix replaced by "-oyl chloride". libretexts.org Therefore, the parent compound of 4-Chloro-2-hydroxybenzoyl chloride is 4-chloro-2-hydroxybenzoic acid.

Significance as a Building Block in Organic Synthesis

Substituted benzoyl chlorides are widely recognized as valuable intermediates for producing a wide range of products, including pharmaceuticals, plant protection agents, dyes, and plastics. wikipedia.orggoogle.com The specific structure of this compound, with its distinct substitution pattern, makes it a key component in the synthesis of specialized and complex molecules.

Its utility is demonstrated in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. nih.govnih.gov For instance, research has shown its utility in creating chalcones, which are precursors to flavonoids and other important derivatives. psu.edu The presence of both a reactive acyl chloride and a nucleophilic hydroxyl group on the same aromatic ring allows for intricate, multi-step, or one-pot syntheses of complex ring systems. google.com Furthermore, related compounds like 4-chlorobenzoyl chloride are crucial intermediates in the production of high-performance polymers and the pharmaceutical drug Fenofibrate, which is used to manage cholesterol levels. wikipedia.orginnospk.comijraset.com This highlights the industrial and medicinal importance of this class of compounds.

Historical Development of Substituted Benzoyl Chloride Chemistry

The chemistry of benzoyl chlorides is intrinsically linked to one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. Discovered by Charles Friedel and James Crafts in 1877, this reaction provided a method to attach substituents to an aromatic ring. wikipedia.orgnih.gov

The acylation variant of this reaction, which uses acyl chlorides to introduce an acyl group onto an aromatic ring, was a pivotal development. masterorganicchemistry.com This opened the door for the synthesis of a vast array of aromatic ketones, many of which are important intermediates themselves. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile. wikipedia.orgsigmaaldrich.com The discovery of this reaction was a cornerstone for the development and use of substituted benzoyl chlorides in organic synthesis.

The preparation of acyl chlorides has evolved from classical methods to more refined and specialized techniques. Initially, the synthesis of benzoyl chloride involved the reaction of benzoic acid with chlorinating agents like phosphorus pentachloride (PCl₅). wikipedia.org

The most common and traditional methods for converting carboxylic acids to acyl chlorides involve reagents such as:

Thionyl chloride (SOCl₂): This is a widely used reagent, often favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. organicchemistrytutor.comlibretexts.org The reaction can be catalyzed by N,N-dimethylformamide (DMF). chemicalbook.com

Phosphorus pentachloride (PCl₅) and Phosphorus trichloride (B1173362) (PCl₃): These are also effective but can sometimes lead to less clean reactions compared to thionyl chloride. pearson.comlibretexts.org

Oxalyl chloride ((COCl)₂): This reagent is also very effective and produces gaseous byproducts, but it is more expensive than thionyl chloride.

More recent advancements have focused on developing milder and more selective methods. For example, methodologies have been developed that start from materials other than carboxylic acids, such as the chlorination of benzaldehydes. google.com Other modern approaches include visible-light photocatalysis to convert aldehydes to acid chlorides and the use of 3,3-dichlorocyclopropenes for rapid conversion of carboxylic acids under mild conditions. organic-chemistry.org The reaction of tert-butyl esters with thionyl chloride has also been shown to selectively produce acid chlorides where other esters are unreactive. organic-chemistry.org This evolution reflects a trend towards greater efficiency, milder reaction conditions, and broader substrate scope.

Current research in the field of substituted acyl halides is focused on developing novel catalytic systems and synthetic strategies that offer higher selectivity and functional group tolerance. A significant area of interest is the direct functionalization of C-H bonds, which provides a more atom-economical route to substituted aromatic compounds.

Recent research has demonstrated the palladium-catalyzed ortho-alkylation of benzoic acids. nih.gov While this reaction targets the carboxylic acid precursor, it represents a state-of-the-art method for introducing substituents at the ortho position, which is crucial for synthesizing precursors to compounds like this compound. These methods often employ directing groups to achieve high regioselectivity.

Another emerging trend is the development of environmentally benign catalysts. For instance, clay-supported solid acid catalysts have been used for Friedel-Crafts acylation reactions, offering advantages such as easier separation and reduced generation of hazardous waste compared to traditional Lewis acids. ijraset.com Furthermore, the application of ortho-substituted building blocks in the synthesis of complex heterocyclic systems, such as 1,3,4-oxadiazoles, remains a vibrant area of research, driven by the search for new therapeutic agents. acs.org These trends underscore a move towards more sustainable and precise synthetic methods in the chemistry of substituted acyl halides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2O2 B1355045 4-Chloro-2-hydroxybenzoyl chloride CAS No. 82944-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBOXJLPEZRSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513119
Record name 4-Chloro-2-hydroxybenzoyl chloride
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Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82944-13-6
Record name 4-Chloro-2-hydroxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82944-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-hydroxybenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 2 Hydroxybenzoyl Chloride

Established Synthetic Routes from Carboxylic Acid Precursors

The most direct and widely utilized method for the preparation of 4-Chloro-2-hydroxybenzoyl chloride involves the direct chlorination of the carboxylic acid group of 4-Chloro-2-hydroxybenzoic acid. This transformation can be effectively carried out using common chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Synthesis from 4-Chloro-2-hydroxybenzoic Acid

The conversion of 4-Chloro-2-hydroxybenzoic acid to its acid chloride derivative is a cornerstone reaction in organic synthesis. The success of this synthesis hinges on precise control over reactant stoichiometry and reaction conditions to maximize yield and minimize the formation of impurities.

The stoichiometry of the reactants is a critical factor in the synthesis of this compound. An excess of the chlorinating agent is generally employed to ensure the complete conversion of the carboxylic acid. In syntheses involving thionyl chloride, the molar ratio of thionyl chloride to 4-Chloro-2-hydroxybenzoic acid is a key parameter. Based on established procedures for similar hydroxybenzoic acids, a significant molar excess of thionyl chloride is often used, sometimes even serving as the solvent for the reaction. prepchem.comgoogleapis.com

For instance, in the synthesis of 4-hydroxybenzoyl chloride, a patent describes using approximately a 1.97 molar equivalent of thionyl chloride relative to the starting carboxylic acid (0.285 mol of thionyl chloride for 0.145 mol of 4-hydroxybenzoic acid). google.com This excess drives the reaction to completion. The use of a catalytic amount of a tertiary amine, such as pyridine (B92270), or an amide, like N,N-dimethylformamide (DMF), is also common to facilitate the reaction. prepchem.comgoogleapis.com

The following table outlines typical molar ratios used in the synthesis of analogous benzoyl chlorides, which can be adapted for the synthesis of this compound.

ReactantPrecursorChlorinating AgentMolar Ratio (Chlorinating Agent:Precursor)CatalystReference
4-Chloro-2-hydroxybenzoic acid4-hydroxybenzoic acidThionyl Chloride~2:1N,N-dimethylformamide google.com
4-Chloro-2-hydroxybenzoic acidp-chlorobenzoic acidThionyl Chloride~1.7:1- orgsyn.org

Reactant Stoichiometry for Benzoyl Chloride Synthesis

This interactive table provides examples of reactant molar ratios for the synthesis of similar benzoyl chlorides. The data can be filtered and sorted to analyze the conditions for different precursors.

Precursor AcidChlorinating AgentMolar Ratio (Agent:Acid)Catalyst
4-hydroxybenzoic acidThionyl Chloride1.97 : 1DMF
p-chlorobenzoic acidThionyl Chloride1.7 : 1None
Heptoic acidHeptoyl Chloride1 : 1Pyridine
p-nitrobenzoic acidPhosphorus Pentachloride1.1 : 1None

The optimization of reaction conditions is crucial for achieving high yields and purity. The reaction is typically conducted at elevated temperatures to facilitate the conversion. For thionyl chloride-mediated reactions, temperatures often range from ambient to the reflux temperature of the solvent. prepchem.comgoogle.com A Chinese patent for the synthesis of 4-hydroxybenzoyl chloride specifies a temperature range of 30-65°C for 2-5 hours. google.comgoogle.com The reaction is usually carried out at atmospheric pressure.

The reaction time is also a critical parameter and is monitored to ensure the reaction goes to completion, which is often indicated by the cessation of gas evolution (HCl and SO₂). Reaction times can vary from a few hours to several hours depending on the scale and specific conditions. prepchem.comgoogle.com

The table below summarizes typical reaction conditions for analogous transformations.

PrecursorChlorinating AgentSolventTemperature (°C)Time (h)Reference
4-hydroxybenzoic acidThionyl ChlorideBenzene (B151609)554 google.com
4-hydroxybenzoic acidThionyl ChlorideNone (reflux)Reflux2 prepchem.com
p-chlorobenzoic acidThionyl ChlorideNone (reflux)Reflux- orgsyn.org

Optimized Reaction Conditions for Benzoyl Chloride Synthesis

This interactive table showcases optimized reaction conditions for the synthesis of related benzoyl chlorides. Users can sort the data by different parameters to understand the typical experimental setup.

Precursor AcidChlorinating AgentSolventTemperature (°C)Reaction Time (hours)
4-hydroxybenzoic acidThionyl ChlorideBenzene554
4-hydroxybenzoic acidThionyl ChlorideNone78.8 (reflux)2
p-chlorobenzoic acidThionyl ChlorideNone78.8 (reflux)Not Specified
p-nitrobenzoic acidPhosphorus PentachlorideNoneWater Bath0.25 - 0.5

Utilization of Chlorinating Agents

The choice of chlorinating agent is pivotal in the synthesis of this compound. Thionyl chloride and phosphorus pentachloride are the most common reagents for this purpose, each with its own advantages and reaction characteristics.

Thionyl chloride is a widely used reagent for converting carboxylic acids to acyl chlorides due to the clean nature of the reaction; the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. orgsyn.org The reaction is often catalyzed by N,N-dimethylformamide (DMF). prepchem.comgoogleapis.com The mechanism involves the formation of a reactive intermediate, which then undergoes nucleophilic attack by the chloride ion.

A general procedure involves heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent like benzene or toluene, although thionyl chloride itself can serve as the solvent. google.comorgsyn.org The reaction temperature is typically elevated to ensure a reasonable reaction rate.

Phosphorus pentachloride (PCl₅) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. patsnap.com The reaction with PCl₅ typically proceeds readily, often at room temperature or with gentle heating. The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). While effective, the removal of the non-volatile POCl₃ byproduct can sometimes be more challenging than the gaseous byproducts from the thionyl chloride reaction.

The reaction is generally performed by mixing the carboxylic acid with a slight excess of solid PCl₅. The purity of the PCl₅ is crucial for obtaining good yields, as impure reagent can lead to lower yields and colored products. orgsyn.org

Role of Catalysts and Co-solvents in Synthesis

Catalysts and co-solvents play a pivotal role in directing the reaction towards the desired product, enhancing reaction rates, and improving yields.

N,N-Dimethylformamide (DMF) is frequently used in small, catalytic amounts in conjunction with chlorinating agents like thionyl chloride and oxalyl chloride. prepchem.commatrix-fine-chemicals.com Its role is multifaceted. Firstly, it can act as a co-solvent, improving the solubility of the starting carboxylic acid. More importantly, DMF reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is the active catalytic species.

For instance, with thionyl chloride, DMF forms dimethylformamidinium chloride, which is a more reactive and selective chlorinating agent than thionyl chloride itself. This in-situ-generated reagent then reacts with the carboxylic acid to furnish the acyl chloride, regenerating the DMF catalyst in the process. google.comgoogle.com A similar catalytic cycle occurs with oxalyl chloride. matrix-fine-chemicals.com The use of catalytic DMF is documented in the synthesis of the closely related isomer, 4-chloro-3-hydroxybenzoyl chloride, from its corresponding carboxylic acid using thionyl chloride in toluene. chemicalbook.com This suggests its applicability in the synthesis of the 2-hydroxy isomer as well.

A representative synthesis using DMF as a catalyst for a similar molecule is detailed below:

ReactantReagentCatalystSolventTemperatureTimeProduct
4-Chloro-3-hydroxybenzoic acidThionyl chlorideN,N-Dimethylformamide (1 drop)Toluene70°C2 hrs4-Chloro-3-hydroxybenzoyl chloride
Table based on the synthesis of an analogue compound. chemicalbook.com

While transition metal catalysts are employed in a wide array of organic transformations, including some acylation reactions, their specific use in the direct conversion of 4-chloro-2-hydroxybenzoic acid to its acyl chloride is not extensively documented in the literature. In principle, Lewis acidic transition metal catalysts like titanium tetrachloride could activate the carboxylic acid towards chlorination. However, the presence of the free hydroxyl group, a Lewis basic site, could lead to catalyst deactivation or undesired side reactions. Therefore, the application of such catalysts would likely also necessitate a protecting group strategy for the hydroxyl function.

Emerging and Sustainable Synthetic Strategies

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and efficient processes.

The traditional methods for synthesizing acyl chlorides often use hazardous reagents like phosgene (B1210022) and thionyl chloride, which generate corrosive (HCl) or toxic (SO₂) byproducts. Green chemistry principles encourage the development of alternative pathways that are more atom-economical and utilize less hazardous substances.

For the synthesis of this compound, a greener approach might involve:

Alternative Chlorinating Agents: Exploring solid-supported chlorinating agents or reagents that produce benign byproducts.

Catalytic Approaches: Developing highly efficient catalytic systems that minimize waste.

Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons or benzene with greener alternatives such as ionic liquids or solvent-free conditions. chemicalbook.com

Currently, specific, well-established green synthetic routes for this compound are not widely reported, representing an area for future research and development.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of acyl chlorides could potentially offer significant advantages by enabling rapid energy transfer to the reaction mixture.

While this technology holds promise for a more efficient synthesis of this compound, specific, detailed protocols for this particular transformation are not yet prevalent in the scientific literature. The development of a microwave-assisted protocol would require careful optimization of reaction parameters, including the choice of solvent, catalyst, and microwave power, to maximize the yield of the desired product while minimizing the formation of byproducts from the reactive hydroxyl group.

Solvent-Free Reaction Systems

The synthesis of acyl chlorides, including this compound, traditionally involves the use of solvents. However, driven by the principles of green chemistry and process efficiency, solvent-free reaction systems are gaining attention. The primary method for synthesizing acyl chlorides is the reaction of a carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.com In a solvent-free approach, the carboxylic acid is reacted directly with an excess of thionyl chloride, which acts as both the reagent and the reaction medium. rsc.org

This method is advantageous as it simplifies the work-up procedure; the by-products of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. libretexts.orgmasterorganicchemistry.com Any excess thionyl chloride can be removed by distillation due to its volatility. rsc.org The general reaction is as follows:

R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

For the synthesis of this compound, this would involve reacting 4-Chloro-2-hydroxybenzoic acid with neat thionyl chloride. The reaction may be accelerated by heating and the addition of a catalyst, such as a few drops of N,N-dimethylformamide (DMF). chemicalbook.comgoogle.com While specific documented examples for a completely solvent-free synthesis of this compound are not prevalent in the provided literature, the principle is well-established for other acyl chlorides. rsc.org This approach eliminates the need for potentially hazardous and difficult-to-remove solvents like benzene or toluene, which are often used in conventional methods. chemicalbook.comgoogle.com

Industrial Scale Synthesis Considerations

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical factors that must be addressed to ensure a safe, efficient, and cost-effective process.

Process Efficiency and Yield Optimization

Optimizing process efficiency and yield is paramount in industrial production. For the synthesis of substituted benzoyl chlorides, this involves careful control of reaction parameters and raw material ratios.

Reaction Conditions: The reaction of the corresponding carboxylic acid with thionyl chloride is typically performed at elevated temperatures to ensure a reasonable reaction rate. For instance, the synthesis of similar hydroxybenzoyl chlorides involves temperatures ranging from 30°C to 70°C. chemicalbook.comgoogle.com A key challenge is preventing side reactions, particularly those involving the hydroxyl group, which can decrease the yield and purity of the final product.

Catalyst and Reagent Ratios: The use of a catalyst like N,N-dimethylformamide (DMF) can significantly accelerate the reaction, but its concentration must be carefully controlled. google.com Insufficient catalyst can lead to an incomplete reaction, while an excess may complicate the purification process and potentially reduce product purity. google.com Similarly, the molar ratio of thionyl chloride to the carboxylic acid is a critical parameter. An excess of thionyl chloride is generally used to drive the reaction to completion, but a large excess increases raw material costs and the energy required for its subsequent removal. google.comgoogle.com

Below is a table summarizing typical reaction parameters for the synthesis of related hydroxybenzoyl chlorides, which can inform the optimization of this compound production.

Starting MaterialChlorinating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)YieldReference
4-Hydroxybenzoic acidThionyl chlorideBenzene, DMF30-652-5>90% google.com
4-Hydroxybenzoic acidThionyl chlorideToluene, DMFReflux (approx. 111°C)2Not specified prepchem.com
4-Chloro-3-hydroxybenzoic acidThionyl chlorideToluene, DMF702Not specified chemicalbook.com

Reactor Design and Reaction Control

The choice of reactor and the implementation of effective control systems are crucial for safe and consistent industrial production.

Reactor Material and Design: The reaction to produce this compound involves corrosive substances like thionyl chloride and generates hydrogen chloride gas. Therefore, reactors must be constructed from corrosion-resistant materials. Glass-lined steel or similar inert materials are commonly used for such processes. chemcess.com The reactor should be a stirred tank reactor (STR) to ensure proper mixing of reactants and uniform temperature distribution. google.com It must also be equipped with a reflux condenser and a scrubbing system to safely handle the off-gases (HCl and SO₂).

Reaction Control:

Temperature Control: The reaction is often exothermic. quickcompany.in A robust cooling system, such as a reactor jacket with circulating cooling fluid, is essential to maintain the desired reaction temperature and prevent runaway reactions.

Reagent Addition: The controlled, slow addition of thionyl chloride to the heated carboxylic acid solution is a critical control measure. google.com This is typically done using a dosing pump over a set period (e.g., 0.5-1 hour) to manage the rate of reaction and gas evolution. google.com

Process Monitoring: In modern industrial processes, online analytical techniques can be used to monitor the reaction's progress. chemcess.com This allows for real-time adjustments to reaction parameters, ensuring the reaction goes to completion and minimizing the formation of by-products. After the reaction, controlling the distillation process (temperature and pressure) is vital for efficiently separating the product from unreacted reagents and by-products. google.comgoogle.com

The design of continuous flow reactors is also an emerging area that could offer enhanced control over reaction parameters, particularly for handling reactive intermediates and improving safety and efficiency in multi-step syntheses. cardiff.ac.uk

Electrophilic Character of the Acyl Chloride Moiety

The carbonyl carbon in the acyl chloride group of this compound is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the chlorine atom and the oxygen atom of the carbonyl group. These effects create a significant partial positive charge on the carbonyl carbon, making it a prime target for attack by nucleophiles.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: acyl chlorides > acid anhydrides > esters > amides. vanderbilt.edu Acyl chlorides are the most reactive due to the excellent leaving group ability of the chloride ion. masterorganicchemistry.com The presence of the chloro and hydroxyl substituents on the benzene ring further influences the electrophilicity of the carbonyl carbon through a combination of inductive and resonance effects.

Nucleophilic Acyl Substitution Reactions

The hallmark of acyl chloride reactivity is the nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This class of reactions proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the chloride ion) to regenerate the carbonyl double bond. vanderbilt.edulibretexts.org

General Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the carbonyl group and forming a tetrahedral intermediate. vanderbilt.edu

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. vanderbilt.edu

Acyl chlorides readily react with ammonia, primary amines, and secondary amines to form amides. masterorganicchemistry.comuomustansiriyah.edu.iq These reactions are typically rapid and are often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is formed. uomustansiriyah.edu.iq

The reaction of this compound with primary or secondary amines proceeds through the standard nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon.

Reaction with a Primary Amine (R-NH₂):

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to another base in the reaction mixture (often another amine molecule or an added base like pyridine).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

Acid-Base Reaction: The expelled chloride ion reacts with the protonated amine to form the amine hydrochloride salt and the final N-substituted amide product.

A similar mechanism occurs with secondary amines (R₂NH) to yield N,N-disubstituted amides.

Interactive Table: Reactivity with Primary and Secondary Amines

Amine TypeReactantProduct
Primary AmineThis compound + R-NH₂N-Alkyl-4-chloro-2-hydroxybenzamide
Secondary AmineThis compound + R₂NHN,N-Dialkyl-4-chloro-2-hydroxybenzamide

Mechanism of Amide Formation with Amines

Tertiary Amine Catalysis

Tertiary amines, such as triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), can act as catalysts in acylation reactions. nih.govresearchgate.net They function in a few key ways. Primarily, they act as non-nucleophilic bases to scavenge the HCl produced during the reaction, preventing it from protonating the reactant amine and rendering it non-nucleophilic. commonorganicchemistry.com

In some cases, tertiary amines can also act as nucleophilic catalysts. The tertiary amine can attack the acyl chloride to form a highly reactive acylammonium salt. This intermediate is then more susceptible to attack by the primary or secondary amine, regenerating the tertiary amine catalyst and forming the amide product. This catalytic pathway can accelerate the rate of amide formation. nih.gov

The reaction of acyl chlorides with alcohols, known as alcoholysis, is a common and efficient method for the synthesis of esters. uomustansiriyah.edu.iquni.edu This reaction is analogous to hydrolysis but with an alcohol acting as the nucleophile instead of water.

The mechanism of esterification of this compound with an alcohol (R-OH) follows the nucleophilic acyl substitution pathway. youtube.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate. youtube.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as the leaving group. youtube.com

Deprotonation: A base, such as pyridine or even another molecule of the alcohol, removes the proton from the oxonium ion to yield the final ester product and HCl. uomustansiriyah.edu.iqyoutube.com

The reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. uomustansiriyah.edu.iq

Interactive Table: Alcoholysis Reaction Data

A study on the alcoholysis of substituted benzoyl chlorides provides insight into the kinetics of these reactions. The rate of reaction is influenced by the substituents on the benzoyl chloride and the nature of the alcohol. uni.edu

ReactantAlcoholProduct
This compoundMethanolMethyl 4-chloro-2-hydroxybenzoate
This compoundEthanolEthyl 4-chloro-2-hydroxybenzoate
This compoundIsopropanolIsopropyl 4-chloro-2-hydroxybenzoate

Mechanism of Esterification with Alcohols

Phenolysis Reactions

Phenolysis is a chemical reaction where a phenol (B47542) reacts with another compound. In the case of this compound, its reaction with phenols typically results in the formation of phenyl esters. This transformation is a form of acylation, where the benzoyl group from the acyl chloride is transferred to the oxygen atom of the phenol.

The reaction is analogous to the Schotten-Baumann reaction, which is a method for synthesizing esters and amides from acyl chlorides and alcohols or amines, respectively. wikipedia.org When this compound reacts with a phenol in the presence of a base, such as a dilute sodium hydroxide (B78521) solution, the corresponding phenyl ester is formed. wikipedia.org The base serves to deprotonate the phenol, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acyl chloride.

Alternatively, under Friedel-Crafts acylation conditions, the reaction can proceed differently. For instance, the reaction of a similar compound, p-chlorobenzoyl chloride, with phenol in the presence of a Lewis acid like aluminum chloride (AlCl₃), can lead to the formation of hydroxybenzophenones. quickcompany.inprepchem.comijraset.com In this case, acylation occurs on the aromatic ring of the phenol (nuclear acylation) rather than at the hydroxyl group. quickcompany.in The reaction may proceed via the initial formation of a phenyl ester, which then undergoes a Fries rearrangement, or through direct acylation of the phenol ring. quickcompany.in The specific products and yields can be influenced by reaction conditions such as temperature and the choice of solvent. quickcompany.inijraset.com

Reactant AReactant BConditionsProduct TypeReference
This compoundPhenolBase (e.g., NaOH)Phenyl Ester wikipedia.org
p-Chlorobenzoyl chloridePhenolLewis Acid (e.g., AlCl₃)Hydroxybenzophenone quickcompany.inprepchem.comijraset.com

Hydrolysis Mechanisms in Aqueous Environments

Acyl chlorides are highly reactive compounds that readily undergo hydrolysis, a reaction with water, to form the corresponding carboxylic acid. wikipedia.orgdocbrown.info The hydrolysis of this compound yields 4-Chloro-2-hydroxybenzoic acid and hydrogen chloride. physicsandmathstutor.comlibretexts.org This reaction is typically vigorous and exothermic. physicsandmathstutor.comlibretexts.org The high reactivity of acyl chlorides towards nucleophiles like water is attributed to the significant positive charge on the carbonyl carbon, induced by the electronegative oxygen and chlorine atoms. docbrown.infosavemyexams.com The general mechanism for this reaction is a nucleophilic addition-elimination process. docbrown.infoyoutube.com

The process begins with the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. docbrown.infoyoutube.com Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to form the carboxylic acid. youtube.com

The hydrolysis of acyl chlorides can be catalyzed by an acid. byui.edu In an acid-catalyzed mechanism, a proton from the acidic medium protonates the carbonyl oxygen of the acyl chloride. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. byui.edu The subsequent steps involve the formation of a tetrahedral intermediate, followed by the departure of the leaving group (chloride ion) and deprotonation to yield the final carboxylic acid product.

The hydrolysis of acyl chlorides is significantly accelerated in the presence of a base, such as sodium hydroxide. physicsandmathstutor.com This base-accelerated hydrolysis is a key feature of the Schotten-Baumann reaction conditions. wikipedia.orgstackexchange.com The mechanism involves the attack of a stronger nucleophile, the hydroxide ion (OH⁻), on the carbonyl carbon. savemyexams.com This leads to the formation of a tetrahedral intermediate. The intermediate then expels the chloride ion to form the carboxylic acid, which is subsequently deprotonated by the basic conditions to form a carboxylate salt. physicsandmathstutor.com The reaction is essentially a nucleophilic acyl substitution. stackexchange.com

ConditionKey FeatureMechanism Step
Neutral Reaction with waterNucleophilic attack by H₂O on carbonyl carbon. docbrown.infoyoutube.com
Acid-Catalyzed Protonation of carbonyl oxygenIncreases electrophilicity of carbonyl carbon. byui.edu
Base-Accelerated Attack by hydroxide ion (OH⁻)OH⁻ is a stronger nucleophile than H₂O. savemyexams.com

Influence of Substituents on Reaction Pathways

The reactivity of this compound is significantly influenced by the electronic properties of the chloro and hydroxyl substituents on the benzene ring.

The chlorine atom at position 4 of the benzene ring influences the reactivity of the acyl chloride group through two main electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom exerts a strong electron-withdrawing inductive effect. It pulls electron density away from the benzene ring and, consequently, from the carbonyl group. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. savemyexams.comvaia.com

Resonance Effect (+R): The chlorine atom also possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. This electron-donating resonance effect counteracts the inductive effect to some extent. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect. The delocalization of a lone pair from the chlorine atom can lead to a partial double-bond character in the C-Cl bond of the aromatic ring, making it stronger than a typical C-Cl single bond. savemyexams.comquora.com

The hydroxyl group at the ortho position plays a crucial role in modulating the reactivity of this compound, primarily through the formation of an intramolecular hydrogen bond.

Quantum chemical calculations and infrared spectra have shown that 2-hydroxybenzoyl compounds, including those with a chloro substituent, exhibit a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group. acs.orgcapes.gov.brresearchgate.net This internal hydrogen bonding can have several consequences for the molecule's reactivity:

Reduced Acidity of the Phenolic Proton: The involvement of the hydroxyl proton in a hydrogen bond makes it less available for abstraction by a base, thus reducing its acidity compared to a phenol where such an interaction is not possible (e.g., 4-hydroxybenzoic acid). chemistryguru.com.sg

Conformational Rigidity: The hydrogen bond locks the molecule into a more planar and rigid conformation. researchgate.net

The presence of this intramolecular hydrogen bond is a key feature distinguishing the reactivity of 2-hydroxybenzoyl derivatives from their 3- and 4-hydroxy isomers, where intermolecular hydrogen bonding is more prevalent. chemistryguru.com.sg

SubstituentPositionElectronic EffectImpact on Reactivity
Chloro 4 (para)-I > +R (Electron-withdrawing)Increases electrophilicity of carbonyl carbon, enhancing reactivity. vaia.com
Hydroxyl 2 (ortho)Intramolecular H-bondingModulates carbonyl reactivity and reduces phenolic acidity. acs.orgcapes.gov.brresearchgate.net

Role of the ortho-Hydroxyl Group in Reactivity

Intramolecular Hydrogen Bonding Effects on Carbonyl Electrophilicity

A significant feature in the structure of this compound is the potential for intramolecular hydrogen bonding between the hydrogen of the ortho-hydroxyl group and the oxygen of the carbonyl group. This interaction is anticipated to have a considerable effect on the reactivity of the molecule. The formation of a six-membered ring through this hydrogen bond can increase the electrophilicity of the carbonyl carbon. This enhancement arises because the hydrogen bond withdraws electron density from the carbonyl oxygen, which in turn increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Theoretical and spectroscopic studies on similar ortho-hydroxyaryl ketones and 2-halophenols support the existence and significance of such intramolecular hydrogen bonds. rsc.org For instance, in related compounds, this hydrogen bonding has been shown to stabilize certain conformations and influence the compound's chemical properties. In this compound, this effect is expected to render the acyl chloride more reactive towards nucleophiles compared to its isomers where such intramolecular hydrogen bonding is not possible (e.g., 4-chloro-3-hydroxybenzoyl chloride).

Figure 1: Intramolecular Hydrogen Bonding in this compound This diagram illustrates the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

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Research on this compound Reactivity: Data Unavailability

A thorough investigation into the reactivity and reaction mechanisms of this compound has revealed a significant lack of publicly available scientific data for specific analytical parameters. Despite extensive searches for experimental and computational studies on this compound, no specific information was found regarding its deuterium (B1214612) solvent kinetic isotope effects or the computational verification of its transition states.

The absence of such specific data indicates that these particular aspects of this compound's reactivity may not have been the subject of published research to date. While general principles of kinetic isotope effects and computational chemistry are well-established for related compounds like benzoyl chlorides, direct experimental or theoretical data for the 4-chloro-2-hydroxy-substituted variant is not present in the surveyed scientific literature.

Therefore, the following sections on "Deuterium Solvent Kinetic Isotope Effects" and "Computational Verification of Transition States" cannot be populated with the specific, detailed research findings and data tables as requested, due to the current unavailability of this information in the public domain.

Reactivity and Reaction Mechanisms of 4 Chloro 2 Hydroxybenzoyl Chloride

Advanced Mechanistic Studies

No published data were found regarding the deuterium (B1214612) solvent kinetic isotope effects for the reactions of 4-chloro-2-hydroxybenzoyl chloride. Such studies would involve comparing the rate of a reaction (e.g., solvolysis) in a standard protic solvent (like H₂O or an alcohol) with the rate in its deuterated counterpart (D₂O or a deuterated alcohol). The resulting kinetic isotope effect (KIE), expressed as the ratio of the rate constants (kH/kD), provides valuable information about the transition state of the rate-determining step. For instance, a significant KIE (typically > 1) often suggests that a bond to a hydrogen (or deuterium) is being broken or formed in the transition state. In the context of this compound, such an effect could help to elucidate the role of the hydroxyl proton or solvent molecules in the reaction mechanism.

A search of the scientific literature did not yield any computational studies specifically focused on the verification of transition states in reactions involving this compound. Computational chemistry, using methods such as density functional theory (DFT) or ab initio calculations, is a powerful tool for modeling reaction pathways. These studies can calculate the geometries and energies of reactants, products, intermediates, and, crucially, transition states. By identifying the transition state structure and its associated energy barrier, computational analysis can corroborate or refine proposed reaction mechanisms. For this compound, such calculations could, for example, distinguish between a concerted or stepwise mechanism for nucleophilic acyl substitution, and clarify the influence of the chloro and hydroxy substituents on the reaction barrier. The absence of such studies limits the theoretical understanding of this compound's reactivity at a molecular level.

Structure Activity Relationship Sar Studies of 4 Chloro 2 Hydroxybenzoyl Chloride Derivatives

Impact of Substituent Modifications on Compound Activity

The biological activity of derivatives of 4-Chloro-2-hydroxybenzoyl chloride can be finely tuned by modifying the substituents on the aromatic ring. These modifications can alter the electronic properties, steric profile, and conformational flexibility of the molecule, thereby influencing its interaction with biological targets.

Electronic Property Modulation (e.g., Hammett Parameters)

For instance, the introduction of strong EWGs, such as a nitro group (-NO2), would increase the positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the introduction of EDGs, like a methoxy (B1213986) group (-OCH3), would decrease the reactivity of the acyl chloride. The Hammett parameter (σ) provides a quantitative measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

Substituent (X)Hammett Parameter (σ_p)Electronic EffectPredicted Impact on Reactivity of Acyl Chloride
-NO₂0.78Strong Electron-WithdrawingIncreased Reactivity
-CN0.66Strong Electron-WithdrawingIncreased Reactivity
-Cl0.23Weak Electron-WithdrawingSlightly Increased Reactivity
-H0.00NeutralBaseline Reactivity
-CH₃-0.17Weak Electron-DonatingSlightly Decreased Reactivity
-OCH₃-0.27Moderate Electron-DonatingDecreased Reactivity
-NH₂-0.66Strong Electron-DonatingSignificantly Decreased Reactivity

This table is for illustrative purposes and shows general Hammett parameter values for substituents on a benzene (B151609) ring.

Steric Hindrance and Conformational Flexibility

The size and spatial arrangement of substituents can introduce steric hindrance, which may affect the ability of the molecule to bind to its target. nih.gov Large, bulky groups near the reactive acyl chloride or the phenolic hydroxyl group can shield these functionalities, hindering their interaction with a biological receptor or a reacting molecule. cdnsciencepub.com

For example, substituting the hydrogen atoms at positions 3, 5, or 6 with bulky groups like tert-butyl could restrict the rotation of the C-C bond connecting the benzoyl group to a larger molecular scaffold, thereby locking the molecule into a specific conformation. This can be either beneficial or detrimental to its activity, depending on whether the induced conformation is the bioactive one.

The conformational flexibility of derivatives is also a key factor. A flexible molecule can adapt its shape to fit into a binding site, but this entropic advantage can be offset by a less defined binding mode. Conversely, a rigid molecule may bind with higher affinity if its fixed conformation is complementary to the target site.

Role of Hydrogen Bonding in Modulating Reactivity and Interactions

The 2-hydroxy group of the 4-Chloro-2-hydroxybenzoyl moiety is a potent hydrogen bond donor, while the carbonyl oxygen and the chlorine atom can act as hydrogen bond acceptors. pressbooks.pub This capacity for hydrogen bonding is critical in modulating both the chemical reactivity and the biological interactions of its derivatives.

Intramolecular hydrogen bonding between the 2-hydroxy group and the carbonyl oxygen can influence the planarity of the molecule and the reactivity of the acyl chloride. This interaction can decrease the electrophilicity of the carbonyl carbon, making the acyl chloride less reactive.

In a biological context, the ability to form hydrogen bonds with amino acid residues in a protein's active site is often a prerequisite for high-affinity binding. nih.govyoutube.com For instance, the hydroxyl group could interact with a serine, threonine, or tyrosine residue, while the carbonyl oxygen could form a hydrogen bond with a backbone NH group. The chlorine atom, with its partial negative charge, can also participate in weaker hydrogen bonding or halogen bonding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov For derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

A typical QSAR study on this class of compounds would involve synthesizing a library of derivatives with diverse substituents and measuring their biological activity. Various molecular descriptors would then be calculated for each compound, including:

Electronic descriptors: Hammett parameters, dipole moment, atomic charges.

Steric descriptors: Molar refractivity, Taft's steric parameter (Es).

Hydrophobic descriptors: Partition coefficient (logP).

Topological descriptors: Molecular connectivity indices.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to derive an equation that links these descriptors to the observed activity. While a specific QSAR model for this compound derivatives is not prominently featured in the literature, studies on structurally related compounds like benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and the presence of hydroxyl groups are crucial for their inhibitory activity. nih.gov

Privileged Scaffolds Incorporating the 4-Chloro-2-hydroxybenzoyl Moiety

A privileged scaffold is a molecular framework that is able to provide ligands for more than one type of biological target. mdpi.com The identification of such scaffolds is a powerful strategy in drug discovery. The 4-Chloro-2-hydroxybenzoyl moiety, with its defined pattern of substituents and hydrogen bonding capabilities, has the potential to be a component of privileged scaffolds.

While the 4-Chloro-2-hydroxybenzoyl moiety itself is not widely cited as a standalone privileged scaffold, it can be incorporated into larger, known privileged structures to enhance their activity or to impart new properties. For example, it could be attached to scaffolds such as benzimidazoles or pyrazoles, which are known to be privileged structures in medicinal chemistry. nih.govmdpi.com The benzoylpiperidine fragment is another example of a privileged structure where a substituted benzoyl group is key to its biological activity. mdpi.com

The search for novel bioactive compounds often involves the synthesis of libraries based on a central scaffold. The this compound can serve as a versatile starting material for the construction of such libraries, allowing for the exploration of a wide range of chemical space around a core structure.

Advanced Characterization and Analytical Techniques for 4 Chloro 2 Hydroxybenzoyl Chloride

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of 4-Chloro-2-hydroxybenzoyl chloride, the aromatic protons are expected to exhibit distinct chemical shifts and coupling patterns due to the influence of the electron-withdrawing chloro and acyl chloride groups, and the electron-donating hydroxyl group. The proton of the hydroxyl group would likely appear as a broad singlet, the exact position of which would be dependent on the solvent and concentration. The three aromatic protons on the benzene (B151609) ring would give rise to a complex splitting pattern.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity Notes
Ar-H (adjacent to -OH)6.8 - 7.2DoubletShielded by the -OH group.
Ar-H (adjacent to -Cl)7.2 - 7.5Doublet of doubletsInfluenced by both -Cl and -COCl groups.
Ar-H (adjacent to -COCl)7.8 - 8.1DoubletDeshielded by the acyl chloride group.
-OH9.0 - 12.0Broad SingletChemical shift is variable.

This is a table of predicted data based on analogous compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the acyl chloride group is expected to be the most deshielded, appearing at a high chemical shift value. The carbon atoms attached to the electronegative chlorine and oxygen atoms will also show characteristic shifts.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm) Notes
C=O (Acyl Chloride)165 - 175Highly deshielded due to the carbonyl group.
C-OH155 - 165Deshielded by the hydroxyl group.
C-Cl130 - 140Deshielded by the chloro group.
Aromatic Carbons115 - 140A range of shifts for the remaining aromatic carbons.

This is a table of predicted data based on analogous compounds.

¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct information about the oxygen-containing functional groups. In this compound, two distinct signals would be expected: one for the hydroxyl oxygen and another for the carbonyl oxygen of the acyl chloride. The chemical shifts would be indicative of the electronic environment of each oxygen atom.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-Cl, and C-O bonds, as well as aromatic C-H and C=C stretching vibrations. The strong carbonyl (C=O) stretch of the acyl chloride is a particularly prominent feature.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
O-H (hydroxyl)3200 - 3600 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C=O (acyl chloride)1750 - 1800 (strong)Stretching
C=C (aromatic)1450 - 1600Stretching
C-O (hydroxyl)1200 - 1300Stretching
C-Cl600 - 800Stretching

This is a table of predicted data based on analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes).

Fragmentation of the molecular ion would lead to the formation of various daughter ions, providing clues about the molecule's structure. Key fragmentation pathways would likely involve the loss of the acyl chloride group, the hydroxyl group, and the chlorine atom from the aromatic ring.

Expected Mass Spectrometry Data for this compound

Ion Expected m/z Identity
[M]⁺190/192Molecular ion
[M-Cl]⁺155Loss of the acyl chloride chlorine
[M-COCl]⁺129/131Loss of the benzoyl chloride group
[C₇H₄ClO]⁺139/1414-chlorobenzoyl cation

This is a table of predicted data based on analogous compounds, showing the expected m/z values for the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The molecule's aromatic ring and carbonyl group constitute a chromophore that absorbs UV light, leading to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The positions and intensities of the absorption maxima (λmax) are sensitive to the molecular structure and solvent environment.

The electronic spectrum of benzoyl chloride derivatives is influenced by the substituents on the aromatic ring. psu.edu For this compound, the chlorine atom (a deactivating group) and the hydroxyl group (an activating group) have opposing effects on the electron density of the benzene ring, which will influence the energy of the electronic transitions. Studies on related compounds, such as 4-hydroxybenzoyl-CoA, have shown significant red shifts (shifts to longer wavelengths) in the UV-visible spectrum upon changes in the molecular environment, indicating a high sensitivity of the benzoyl chromophore to electronic perturbations. psu.edu This sensitivity allows UV-Vis spectroscopy to be a powerful method for monitoring reactions involving this compound. For instance, during a synthesis or derivatization reaction, the consumption of the starting material and the formation of the product can be tracked by observing the changes in the UV-Vis spectrum over time. The disappearance of the characteristic absorbance peak of the acyl chloride and the appearance of a new peak corresponding to the product can provide kinetic information about the reaction.

Table 1: Representative UV-Vis Absorption Data for Aromatic Acyl Compounds (Note: Data is illustrative, based on findings for related compounds.)

Compound/ConditionExpected λmax (nm)Transition TypeComments
Benzoyl Chloride in Hexane~240, ~280π → πShows characteristic dual-band of benzoyl chromophore.
This compound~250-260, ~290-310π → πExpected shift due to -OH and -Cl substitution. psu.edu
Reaction with an AmineShift in λmaxπ → π*Formation of an amide product would alter the conjugation and shift the absorption maximum, allowing for reaction monitoring.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities. Due to the compound's reactive nature, especially the acyl chloride group, method development requires careful consideration. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of acyl chlorides. nih.gov However, their high reactivity presents a challenge for direct analysis. nih.gov A common strategy involves pre-column derivatization, where the acyl chloride is converted into a more stable derivative, such as an ester or an amide, prior to analysis. nih.gov For instance, reacting the acyl chloride with an amine like 2-nitrophenylhydrazine (B1229437) yields a stable derivative with strong UV absorbance, facilitating sensitive detection. nih.gov

Alternatively, reverse-phase HPLC methods can be developed for direct analysis, though this is less common. For a structurally similar compound, 4-chlorobenzoyl chloride, a reverse-phase method has been established using a C18 or a specialized low-silanol activity column. sielc.com Such a method would typically use a mobile phase consisting of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer. sielc.com This approach allows for the separation of the main compound from impurities generated during synthesis or degradation. ekb.eg

Table 2: Illustrative HPLC Method for a Substituted Benzoyl Chloride (Based on a method for the related compound 4-Chlorobenzoyl chloride) sielc.com

ParameterCondition
Column Newcrom R1 or C18, 3 µm particle size
Mobile Phase Acetonitrile and Water with Phosphoric or Formic Acid
Detection UV-Vis (e.g., 254 nm)
Flow Rate 1.0 mL/min
Application Purity analysis and separation of impurities. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, the direct analysis of reactive and polar compounds like this compound by GC is challenging due to potential degradation in the hot injector or on the column. Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable compound. japsonline.com A common approach for acyl chlorides is to convert them into corresponding esters (e.g., methyl or ethyl esters) by reacting them with an alcohol. japsonline.com

The resulting, less polar ester can then be readily analyzed by GC, often using a flame ionization detector (FID) or a mass spectrometer (MS) for detection. japsonline.comnih.gov For chlorinated compounds, an electron capture detector (ECD) can also be employed for highly sensitive detection. epa.gov The method would involve a capillary column, such as a DB-wax or DB-1701, and a carefully controlled temperature program to ensure efficient separation from other components in the sample matrix. japsonline.comepa.gov

Table 3: Potential GC Method Parameters for Derivatized this compound

ParameterCondition
Derivatization Agent Methanol or Ethanol to form the corresponding ester. japsonline.com
Column DB-wax or similar polar capillary column.
Carrier Gas Helium or Nitrogen.
Injector Temperature 250 °C
Oven Program Initial temp 60°C, ramp to 280°C.
Detector Flame Ionization (FID) or Mass Spectrometry (MS). japsonline.comnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring reactions and assessing the purity of this compound. A sample is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel), and a solvent system (mobile phase) is used to develop the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Because many organic compounds are colorless, various visualization techniques are required. libretexts.org For this compound, several methods are effective:

UV Light: The aromatic ring in the molecule will absorb short-wave UV light (254 nm), appearing as a dark spot on a fluorescent TLC plate. libretexts.org

Iodine Chamber: Placing the developed plate in a chamber containing iodine crystals will cause most organic compounds, including this one, to appear as yellow-brown spots. libretexts.org

Chemical Stains: Specific stains can react with the functional groups present. A potassium permanganate (B83412) (KMnO₄) stain would react with the hydroxyl group and the benzoyl moiety. Stains like p-anisaldehyde or vanillin (B372448) are sensitive to phenols and carbonyl compounds, producing colored spots upon heating. libretexts.org An iron(III) chloride spray is a classic test for phenols, which would yield a colored spot. libretexts.org

Table 4: TLC Visualization Methods for this compound

Visualization MethodPrincipleExpected Result
UV Light (254 nm) UV absorption by the aromatic ring.Dark spot against a fluorescent background. libretexts.org
Iodine Vapor Adsorption of iodine onto the compound.Yellow-brown spot. libretexts.org
p-Anisaldehyde Stain Reaction with hydroxyl and carbonyl groups.Colored spot (e.g., pink, purple) upon heating. libretexts.org
Iron(III) Chloride Stain Complexation with the phenolic hydroxyl group.Distinctly colored spot (e.g., purple, green). libretexts.org

X-ray Crystallography for Solid-State Structure Determination

In the crystal structure of this derivative, the molecule exhibits a specific conformation, and its packing is governed by intermolecular hydrogen bonds. researchgate.net Specifically, N—H⋯O hydrogen bonds link the molecules together, forming chains within the crystal lattice. researchgate.net An important feature is also a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and a nitrogen atom. researchgate.net For this compound, one would anticipate similar strong hydrogen bonding involving the hydroxyl group, which would significantly influence its crystal packing and physical properties. A successful single-crystal X-ray diffraction experiment on this compound would yield precise data on its crystal system, space group, and unit cell dimensions.

Table 5: Illustrative Crystallographic Data for a Derivative, 4-Chloro-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide researchgate.net

ParameterValue
Chemical Formula C₁₄H₁₀Cl₂N₂O₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 5.921 Å, b = 31.245 Å, c = 7.428 Å
Key Structural Feature Intermolecular N—H⋯O hydrogen bonds forming chains. researchgate.net
Key Structural Feature Strong intramolecular O—H⋯N hydrogen bond. researchgate.net

Computational Chemistry and Modeling of 4 Chloro 2 Hydroxybenzoyl Chloride

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic properties of a molecule based on its electron density. This approach is generally more computationally efficient than other high-level methods while still providing accurate results.

A DFT study of 4-Chloro-2-hydroxybenzoyl chloride would involve optimizing its three-dimensional geometry to find the most stable conformation (a minimum on the potential energy surface). This process reveals key structural parameters like bond lengths, bond angles, and dihedral angles. Following geometry optimization, various electronic properties can be calculated to predict the molecule's reactivity. For instance, DFT can be used to understand how the electron-withdrawing effects of the chlorine atom and the acyl chloride group, combined with the electron-donating effect of the hydroxyl group, modulate the electron density across the benzene (B151609) ring. Studies on related chlorinated and hydroxylated benzoic acids have shown that DFT methods, such as B3LYP with a basis set like 6-311+G(d,p), can accurately predict these electronic effects and the resulting chemical reactivity. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen of the hydroxyl group. The LUMO would likely be centered on the electron-deficient carbonyl carbon of the acyl chloride group. A small energy gap would indicate a propensity for the molecule to engage in reactions where it donates electrons from its HOMO or accepts electrons into its LUMO. DFT calculations are the standard method for computing these orbital energies. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Compound (Note: This data is hypothetical and for illustrative purposes to show what a DFT calculation would yield.)

OrbitalEnergy (eV)Description
LUMO-1.5Likely centered on the C=O group of the acyl chloride, indicating an electrophilic site.
HOMO-6.8Likely distributed over the benzene ring and hydroxyl group, indicating nucleophilic regions.
Gap 5.3 A moderate gap suggesting a balance of stability and reactivity.

Electrostatic Potential (ESP) Maps for Nucleophilic and Electrophilic Sites

A Molecular Electrostatic Potential (ESP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack.

Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack (nucleophilic sites).

Blue regions indicate positive electrostatic potential, are electron-poor, and are susceptible to nucleophilic attack (electrophilic sites).

Green regions represent neutral potential.

In an ESP map of this compound, the most intense red color would be expected around the oxygen atoms of the hydroxyl and carbonyl groups, signifying these as primary sites for protonation or interaction with electrophiles. The most intense blue color would be located on the carbonyl carbon of the acyl chloride, confirming it as the primary electrophilic center for nucleophilic attack, a characteristic feature of acyl chlorides. researchgate.netchemistrysteps.com The hydrogen of the hydroxyl group would also appear blue, indicating its acidic nature.

Prediction of Spectroscopic Properties (e.g., IR and NMR Shifts)

Computational methods, particularly DFT, can predict spectroscopic data with a useful degree of accuracy. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending of bonds and can be correlated with peaks in an experimental IR spectrum. For this compound, key predicted vibrations would include the O-H stretch of the hydroxyl group, the C=O stretch of the acyl chloride, and various C-Cl and C-C ring stretches. Comparing the computed spectrum with an experimental one helps validate the structure. researchgate.netnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can also be predicted. The calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (like TMS). For this molecule, calculations would predict distinct shifts for the aromatic protons, the hydroxyl proton, and the different carbon atoms, reflecting their unique electronic environments. chemicalbook.comspectrabase.com

Table 2: Illustrative Predicted vs. Experimental IR Frequencies (Note: This data is for a related substituted benzoic acid and serves for illustrative purposes.)

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch (hydroxyl)34503449
C=O Stretch (carbonyl)16701663
C-Cl Stretch750755

Molecular Dynamics (MD) Simulations in Reaction Mechanism Studies

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. Unlike quantum calculations that focus on static electronic structure, MD provides a "movie" of molecular behavior by solving Newton's equations of motion for a system.

In the context of this compound, MD simulations would be particularly useful for studying its behavior in a solvent, such as water or an organic solvent. Simulations could reveal:

Solvation Structure: How solvent molecules arrange around the solute molecule, particularly around the polar hydroxyl and acyl chloride groups.

Conformational Dynamics: The flexibility of the molecule, such as the rotation around the C-C bond connecting the carbonyl group to the ring.

Reaction Dynamics: By simulating the approach of a nucleophile (e.g., a water molecule), MD can provide insights into the initial steps of a reaction, such as the formation of a pre-reaction complex before the chemical bond-forming and bond-breaking steps occur. bohrium.comnih.govunimi.it

Prediction of Reaction Pathways and Transition States

A primary goal of computational chemistry is to map out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For a reaction involving this compound, such as its hydrolysis to 4-Chloro-2-hydroxybenzoic acid, computational methods can predict the reaction mechanism. chemistrysteps.comresearchgate.netlibretexts.org The typical mechanism for acyl chloride hydrolysis is nucleophilic addition-elimination. libretexts.orgchemguide.co.uk A computational study would:

Model the Reactants: The isolated this compound and a water molecule.

Locate the Transition State (TS): A search algorithm would be used to find the highest energy point along the reaction coordinate. For the addition step, this would be the structure where the water molecule is partially bonded to the carbonyl carbon and the C=O double bond is partially broken.

Identify the Intermediate: The calculation would identify the tetrahedral intermediate formed after the first transition state.

Locate the Second Transition State: This would correspond to the elimination of the chloride ion.

Model the Products: The final 4-Chloro-2-hydroxybenzoic acid and HCl.

By calculating the energies of each of these species, a reaction energy profile can be constructed, revealing the activation energy (the energy difference between the reactants and the highest transition state), which determines the reaction rate. researchgate.net

Computational Approaches to Regioselectivity and Stereoselectivity

The reactivity of this compound is characterized by the presence of multiple reactive sites, making the prediction of reaction outcomes a complex challenge. The benzene ring is activated by the hydroxyl group and deactivated by the chloro and benzoyl chloride groups, leading to potential regioselective reactions such as electrophilic aromatic substitution. Furthermore, the acyl chloride and hydroxyl groups can participate in various nucleophilic substitution and acylation reactions.

Regioselectivity in Electrophilic Aromatic Substitution:

Computational quantum mechanics (QM) offers a robust framework for predicting the regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound. Methods like Density Functional Theory (DFT) can be employed to calculate the electron density distribution and the energies of potential intermediates.

Several computational strategies can be applied:

Analysis of Ground-State Properties: The calculation of atomic charges (e.g., Mulliken, NBO) and the visualization of the Highest Occupied Molecular Orbital (HOMO) can provide initial insights into the most nucleophilic positions on the aromatic ring. The positions with the highest electron density are generally favored for electrophilic attack.

Modeling Reaction Intermediates: A more accurate approach involves calculating the relative energies of the possible Wheland intermediates (arenium ions) that can be formed upon electrophilic attack at each available position on the ring. The position leading to the most stable intermediate is predicted to be the major product.

Transition State Searching: The most rigorous method involves locating the transition state for each possible reaction pathway. The pathway with the lowest activation energy barrier will be the kinetically favored one, thus determining the regioselectivity.

Recent advancements in computational chemistry have also led to the development of automated tools and machine learning models for predicting regioselectivity. nih.govrsc.org These methods, often trained on large datasets of known reactions, can provide rapid and accurate predictions for a wide range of substrates. rsc.org

Stereoselectivity in Reactions:

While this compound itself is achiral, its reactions with chiral nucleophiles or in the presence of chiral catalysts can lead to the formation of stereoisomers. Computational methods are instrumental in understanding and predicting the stereochemical outcome of such reactions.

Modeling of Diastereomeric Transition States: When reacting with a chiral molecule, diastereomeric transition states can be formed. By calculating the energies of these transition states using QM methods, it is possible to predict which diastereomer will be formed in excess.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space of the reactants and the transition state complex, providing insights into the steric and electronic factors that govern stereoselectivity.

Data on Computational Predictions of Reactivity:

While specific experimental or extensive computational studies on the regioselectivity and stereoselectivity of this compound are not widely available in the reviewed literature, the following table outlines the general principles and expected outcomes based on the electronic properties of the substituents.

Reaction TypePredicted Major Regioisomer/StereoisomerComputational MethodKey Influencing Factors
Electrophilic Aromatic Substitution Substitution at C3 or C5DFT (Calculation of intermediate stability)Directing effects of -OH (ortho, para-directing) and -COCl, -Cl (meta-directing)
Acylation of a Chiral Alcohol (R) or (S) esterQM (Calculation of diastereomeric transition state energies)Steric hindrance and electronic interactions in the transition state

In Silico Screening and Virtual Library Design for Derivatives

The scaffold of this compound, with its reactive acyl chloride handle and modifiable hydroxyl and aromatic functionalities, presents an attractive starting point for the design of virtual chemical libraries. acs.orgnih.gov These libraries, containing thousands to millions of virtual compounds, can be screened in silico to identify potential hits for various biological targets or materials science applications. nih.govmdpi.comnih.gov

Virtual Library Design:

The design of a virtual library based on the this compound scaffold typically involves a combinatorial approach where different building blocks are computationally attached to the core structure.

Scaffold and R-group Selection: The this compound core is the central scaffold. A diverse set of "R-groups" (virtual chemical fragments) can be selected to be attached at specific points, primarily through reactions involving the acyl chloride or derivatization of the hydroxyl group.

Combinatorial Enumeration: Using specialized software, all possible combinations of the selected R-groups and the scaffold are generated to create a large virtual library.

In Silico Screening (Virtual Screening):

Once the virtual library is generated, it can be screened against a biological target of interest (e.g., a protein receptor) using molecular docking simulations.

Molecular Docking: This technique predicts the preferred orientation of a ligand (a derivative from the virtual library) when bound to a receptor to form a stable complex. The strength of the interaction is estimated by a scoring function, which provides a rank for each compound in the library.

Pharmacophore Modeling: Another approach is to build a pharmacophore model based on known active compounds. This model defines the essential 3D arrangement of chemical features required for biological activity. The virtual library is then filtered to identify molecules that match the pharmacophore.

ADMET Prediction: In addition to binding affinity, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. This helps in prioritizing compounds with drug-like properties for further investigation.

Example of a Virtual Library Generation Scheme:

ScaffoldR1-Group (attached to Acyl Chloride)R2-Group (attached to Hydroxyl)Resulting Virtual Compound Structure
This compoundAmines (R-NH2)Alkyl halides (R'-X)4-Chloro-2-(R'-O)-N-(R)-benzamide
Alcohols (R-OH)Acyl chlorides (R'-COCl)4-Chloro-2-(R'-COO)-benzoic acid R-ester

This systematic in silico approach allows for the rapid exploration of a vast chemical space, significantly accelerating the initial stages of drug discovery or materials development by identifying promising derivatives of this compound for synthesis and experimental testing.

Applications in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

In organic synthesis, 4-Chloro-2-hydroxybenzoyl chloride serves as a pivotal intermediate. The acyl chloride functional group is highly reactive, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. This reactivity is the cornerstone of its utility, enabling the introduction of the 4-chloro-2-hydroxybenzoyl moiety into larger, more intricate molecular frameworks.

Its role as a precursor is analogous to other substituted benzoyl chlorides, which are fundamental in creating fine chemicals, dyes, and polymers. smolecule.comsmolecule.com The presence of the hydroxyl and chloro groups on the aromatic ring can be exploited to direct further synthetic modifications or to influence the final properties of the target molecule. For instance, the hydroxyl group can be alkylated or acylated, while the chlorine atom can participate in various cross-coupling reactions, further expanding the synthetic possibilities. The synthesis of this intermediate itself can be achieved by reacting 4-chloro-3-hydroxybenzoic acid with a chlorinating agent like thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). chemicalbook.com

Precursor for Biologically Active Compounds

The structural attributes of this compound make it an important precursor in the synthesis of various biologically active compounds. It is classified among pharmaceutical intermediates, highlighting its role in the drug discovery and development pipeline. smolecule.combldpharm.com The specific arrangement of its functional groups is a key feature in the scaffold of several classes of therapeutic agents.

The compound's scaffold is integral to the development of a range of pharmaceutical intermediates that are later elaborated into final drug products.

Research into neuroprotective agents has identified molecules containing a substituted chloro-hydroxy-benzyl core as having significant potential. For example, the compound 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) has been shown to exhibit anti-inflammatory effects in microglial cells, which are implicated in various neurological diseases. nih.gov This compound potently suppressed the production of inflammatory mediators by inhibiting key signaling pathways. nih.gov The structural similarity between the active core of LX007 and this compound suggests that the latter is a highly valuable starting material for the synthesis of novel analogues with potential therapeutic applications against neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov

The 4-chloro substituted aromatic ring is a feature found in various antimicrobial compounds. Studies have shown that novel 4-chloro-2-mercaptobenzenesulfonamides possess promising activity against several strains of anaerobic Gram-positive bacteria. nih.gov While these are sulfonamides, the efficacy associated with the 4-chloro-substituted ring highlights its importance in designing new antibacterial agents. Furthermore, related compounds like 5-Chloro-2-hydroxybenzoyl chloride are explicitly used as key intermediates in the synthesis of molecules with antimicrobial properties. smolecule.com This indicates that this compound is a valuable precursor for developing new classes of antibiotics and antimicrobial agents.

Precursor/Core StructureResulting Compound ClassTargeted Biological ActivityReference
4-Chloro-2-mercaptobenzeneSulfonamide DerivativesAntibacterial (Gram-positive bacteria) nih.gov
5-Chloro-2-hydroxybenzoyl chlorideVarious Fine ChemicalsAntimicrobial smolecule.com

This compound is a building block for the synthesis of various enzyme inhibitors. bldpharm.com The structural arrangement, particularly the ortho-substituted benzoyl moiety, is crucial for potent inhibition in certain enzyme systems. nih.gov For example, studies on inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target for herbicides, have demonstrated that the presence of a substituted benzoyl ring is critical for inhibitory activity. nih.gov Additionally, complex heterocyclic compounds derived from multi-step syntheses, which can involve intermediates like substituted benzoyl chlorides, have shown significant glycosidase inhibitory activity, relevant for managing type II diabetes. nih.gov The reactivity of this compound allows for its incorporation into diverse molecular scaffolds designed to target the active sites of specific enzymes.

In the field of oncology, substituted benzoyl chlorides are crucial for synthesizing novel anticancer agents. nih.gov A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, created through reactions with various benzoyl chlorides, have demonstrated significant cell growth inhibitory activity across a wide range of cancer cell lines, including those from liver, breast, and colon cancers. nih.gov Another study led to the discovery of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) as highly potent anticancer agents, with activity in the low nanomolar range against melanoma and prostate cancer cells. nih.gov These compounds were developed from lead molecules through structural modifications that included introducing substituted aromatic groups via benzoyl chloride chemistry. nih.gov Furthermore, some compounds synthesized for antimicrobial screening, such as certain 4-chloro-2-mercaptobenzenesulfonamides, have also been evaluated for their potential as antineoplastic agents. nih.gov

Compound SeriesMechanism/TargetCancer Cell Line ExamplesReference
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesInhibition of cell proliferationHUH7 (Liver), MCF7 (Breast), HCT-116 (Colon) nih.gov
4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART)Inhibition of tubulin polymerizationMelanoma, Prostate Cancer nih.gov
4-Chloro-2-mercaptobenzenesulfonamidesAntineoplastic activity screeningGeneral Antitumor Screening nih.gov

Development of Pharmaceutical Intermediates

Anti-inflammatory and Analgesic Agents

No research findings were identified that document the use of this compound as a precursor or intermediate for the synthesis of anti-inflammatory or analgesic agents. Studies in this field typically utilize other isomers of chlorobenzoyl chloride or hydroxybenzoyl chloride.

Synthesis of Agrochemical Intermediates

There is no available data linking this compound to the synthesis of agrochemical intermediates. While related compounds are used to produce herbicides and other agricultural chemicals, this specific isomer is not mentioned in the context of these synthetic pathways. For example, the herbicide benazolin (B1667980) is derived from 4-chloro-2-hydroxybenzothiazole, but its synthesis does not involve this compound. google.com

Applications in Materials Science

Role in Liquid Crystal and Surfactant Development

No evidence or research could be found to support any role for this compound in the development or synthesis of liquid crystals or surfactants.

Table of Compounds Mentioned

Future Research Directions

Exploration of Novel and Highly Selective Catalytic Systems

The development of new and more efficient catalytic systems is a cornerstone of modern chemical synthesis. In the context of reactions involving 4-Chloro-2-hydroxybenzoyl chloride, such as Friedel-Crafts acylation, researchers are actively seeking alternatives to traditional catalysts that are often corrosive and environmentally hazardous. ijraset.com

One promising avenue is the use of solid acid catalysts, like montmorillonite (B579905) K-10 clay supported metal chlorides. ijraset.com These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced generation of hazardous waste. ijraset.com Studies have shown that catalysts like Fe³⁺ supported on K-10 clay can lead to high product yields in the synthesis of derivatives like 4-Chloro,4'-Hydroxybenzophenone. ijraset.com Future work in this area will likely focus on:

Screening a wider range of metal-supported catalysts to identify even more active and selective options.

Optimizing reaction conditions such as temperature and solvent to maximize yield and minimize by-product formation.

Investigating the mechanism by which these solid acid catalysts facilitate the reactions to enable rational catalyst design.

Development of Asymmetric Synthetic Routes for Chiral Derivatives

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The development of asymmetric synthetic routes to produce specific chiral derivatives from achiral precursors like this compound is a significant area of research.

Current strategies in asymmetric synthesis often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. nih.govrsc.org For instance, the synthesis of C–N axially chiral carbazoles has been achieved through an intramolecular Buchwald–Hartwig amination, utilizing an axial-to-axial chirality transfer. rsc.org Recent advancements have also highlighted racemization-free coupling reagents for the synthesis of chiral amides and peptides. rsc.org

Future research in this domain will likely concentrate on:

Designing novel chiral ligands and catalysts that can effectively induce high levels of enantioselectivity in reactions involving this compound.

Exploring new types of asymmetric transformations , such as enantioselective desymmetrization, to create complex chiral architectures. nih.gov

Developing methods for the stereospecific synthesis of chiral sulfimides and other sulfur-containing derivatives, which are valuable in medicinal chemistry. researchgate.net

Comprehensive Mechanistic Elucidation of Less Understood Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. While many reactions involving acyl chlorides are well-established, there are still nuances and less-understood pathways that warrant further investigation.

For example, the precise mechanism of chirality transfer in certain asymmetric syntheses or the role of specific additives in promoting reactivity and selectivity may not be fully comprehended. rsc.org Future research will likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to:

Map out the complete energy profiles of key reaction steps.

Identify and characterize transient intermediates and transition states.

Understand the subtle electronic and steric factors that govern the course of a reaction.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. beilstein-journals.org The integration of synthetic routes involving this compound with flow chemistry platforms represents a significant step towards more efficient and sustainable chemical manufacturing. beilstein-journals.org

Automated synthesis platforms can further accelerate the discovery and optimization of new reactions and derivatives by enabling high-throughput screening of reaction conditions and catalysts. The Open Reaction Database (ORD) is an example of an initiative to structure and share organic reaction data, which can aid in the development of computer-aided synthesis planning.

Future directions in this area will focus on:

Adapting existing batch reactions involving this compound to continuous flow processes.

Developing integrated flow systems that combine reaction, separation, and purification steps.

Utilizing machine learning and artificial intelligence to guide the automated optimization of reaction parameters.

Advanced Computational Design of Compounds with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. By using sophisticated modeling techniques, researchers can predict the properties and reactivity of molecules before they are even synthesized in the lab.

In the context of this compound, computational methods can be used to:

Design novel derivatives with specific electronic and steric properties to enhance their reactivity or selectivity in a desired transformation.

Predict the binding affinity of potential drug candidates derived from this compound to their biological targets.

Simulate reaction mechanisms to gain insights that can guide experimental work.

For example, molecular design has been used to predict the binding mode of sulfonamide derivatives with the active site of carbonic anhydrase IX, a target for anticancer drugs. nih.gov

Investigation of Novel Biological Applications for this compound Derivatives

Derivatives of this compound have already shown promise in various therapeutic areas. For instance, chloro-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine. nih.gov The presence of the chloro and hydroxyl groups on the benzoyl chloride scaffold provides a versatile platform for the synthesis of a wide range of biologically active molecules.

Research has demonstrated the potential of derivatives in areas such as:

Anticancer and Radiosensitizing Agents: Novel sulfonamide derivatives have been synthesized and shown to have cytotoxic activity against human liver cancer cells and to enhance the cell-killing effect of gamma radiation. nih.gov

Antimicrobial Agents: Chalcone derivatives, which can be synthesized from benzaldehyde (B42025) precursors, have shown a wide range of biological activities, including antifungal properties. jomardpublishing.com Additionally, various chloroacetamide and sulfonamide derivatives have been investigated for their antibacterial activity. scielo.org.zanih.gov

Antiprotozoal Agents: N-benzoyl-2-hydroxybenzamides have been identified as potent agents against various protozoan parasites, including those that cause malaria and leishmaniasis. nih.gov

Future research will undoubtedly continue to explore the vast chemical space accessible from this compound to discover new compounds with novel biological activities. This will involve:

Synthesizing and screening libraries of derivatives against a wide range of biological targets.

Investigating the structure-activity relationships (SAR) to understand how chemical modifications influence biological potency and selectivity. nih.gov

Exploring new therapeutic areas where derivatives of this compound may have an impact.

Q & A

Q. What are effective synthetic routes for 4-chloro-2-hydroxybenzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves converting 4-chloro-2-hydroxybenzoic acid to its acyl chloride derivative. Key reagents include thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], often with catalytic N,N-dimethylformamide (DMF) to accelerate the reaction. Solvent choice (e.g., benzene, dichloromethane) and temperature (0–50°C) critically affect reaction efficiency. For example, thionyl chloride in refluxing benzene (4 hours) may yield higher purity compared to oxalyl chloride in dichloromethane at 50°C, but the latter minimizes side reactions. Post-reaction purification via vacuum distillation or recrystallization is essential to remove residual reagents .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydroxyl group (δ ~10–12 ppm for -OH) and acyl chloride (δ ~170–175 ppm for carbonyl).
  • IR Spectroscopy : Strong absorption bands at ~1770 cm⁻¹ (C=O stretch) and ~3500 cm⁻¹ (-OH stretch) validate functional groups.
  • Melting Point Analysis : Sharp melting points (e.g., 58–60°C) indicate purity, though hygroscopicity requires rapid measurement under inert conditions .

Q. How can researchers mitigate hydrolysis during storage and handling?

Methodological Answer: Store the compound in anhydrous solvents (e.g., dry dichloromethane) under inert gas (N₂/Ar) in sealed, corrosion-resistant containers. Use molecular sieves to absorb moisture and conduct reactions in gloveboxes for air-sensitive steps. Immediate use after synthesis minimizes degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model reaction pathways. For example:

  • Electrophilicity : Calculate the partial charge on the carbonyl carbon to predict reactivity toward amines or alcohols.
  • Transition States : Optimize geometries to identify activation barriers for acyl transfer reactions.
    Validate computational results with kinetic experiments (e.g., monitoring reaction rates via HPLC) .

Q. What strategies address contradictory data in synthesis yields reported across studies?

Methodological Answer: Systematically vary parameters (reagent stoichiometry, solvent polarity, temperature) and analyze outcomes using design-of-experiments (DoE) frameworks. For example:

ReagentSolventTemp (°C)Yield (%)Purity (%)
SOCl₂Benzene807895
(COCl)₂DCM508598
Higher yields with oxalyl chloride may correlate with reduced side-product formation. Use LC-MS to identify byproducts (e.g., dimerization or oxidation derivatives) .

Q. How does the hydroxyl group influence regioselectivity in subsequent derivatization reactions?

Methodological Answer: The -OH group can act as an intramolecular hydrogen-bond donor, directing electrophilic attacks to specific positions. For example:

  • Acylation : The hydroxyl group may stabilize intermediates via resonance, favoring substitution at the para position relative to Cl.
  • Protection Strategies : Use silyl ethers (e.g., TMSCl) to protect -OH during reactions, then deprotect with fluoride ions post-synthesis. Monitor regioselectivity via NOESY NMR or X-ray crystallography .

Q. What are the implications of steric and electronic effects on the compound’s stability in multi-step syntheses?

Methodological Answer: The electron-withdrawing Cl and -COCl groups reduce electron density on the aromatic ring, increasing susceptibility to nucleophilic aromatic substitution. Steric hindrance from the hydroxyl group may slow reactions at adjacent positions. Use Hammett constants (σ) to predict substituent effects and adjust catalysts (e.g., Lewis acids like AlCl₃) to enhance reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.